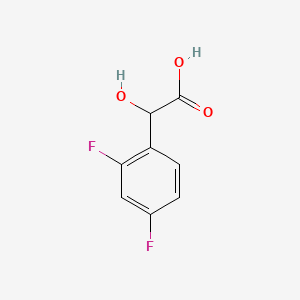

2,4-Difluoromandelic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoromandelic acid (2,4-DFA) is an organic compound with the molecular formula C6H3F2O3. It is a white powder that is soluble in water, alcohol, and ether. 2,4-DFA is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Environmental Impact and Remediation

- Herbicide Toxicity and Mutagenicity : 2,4-D is primarily used as a herbicide and its toxicity has been a significant focus of research. Studies have explored its toxicological and mutagenic effects, highlighting the need for further research in molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

- Removal from Polluted Water Sources : Efforts to remove 2,4-D from contaminated water bodies have been explored, emphasizing the development of efficient technologies for complete removal due to its strong toxicity and water contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

- Phytoremediation Enhancement : Research has shown the effectiveness of bacterial endophytes in enhancing phytoremediation of herbicide-contaminated substrates, reducing toxic herbicide residues in crop plants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Plant Biology and Agriculture

- Impact on Somatic Embryogenesis in Carrot : 2,4-D has been identified as an effective inhibitor of somatic embryogenesis in carrot, offering insights into the roles of auxin-induced ethylene biosynthesis in plant development (Robie & Minocha, 1989).

- Molecular Action Mode as a Herbicide : Understanding the molecular action mode of 2,4-D has been crucial, particularly its physiological processes, perception, and signal transduction under treatment, which impacts the growth and development of plants (Song, 2014).

- Engineering Resistance in Cotton : Research has shown the possibility of engineering 2,4-D resistance in cotton, which has significant implications for reducing herbicide damage in agriculture (Bayley, Trolinder, Ray, Morgan, Quisenberry, & Ow, 1992).

Microbial Interactions and Soil Health

- Microbial Community Responses : Studies have used gene probes to understand how microbial populations in soil respond to 2,4-D treatment, providing insights into soil health and microbial ecology (Holben, Schroeter, Calabrese, Olsen, Kukor, Biederbeck, Smith, & Tiedje, 1992).

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoromandelic acid are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules in a way that affects their function or structure

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

The compound has a molecular weight of 188.13 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Given its use in proteomics research , it may have effects on protein function or structure.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRQFGNNRJHLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343276 |

Source

|

| Record name | 2,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-30-1 |

Source

|

| Record name | 2,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132741-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)